Cas no 1263282-74-1 (Methyl-thieno[2,3-d]pyrimidin-2-yl-amine)
Methyl-thieno[2,3-d]pyrimidin-2-yl-amine Chemical and Physical Properties
Names and Identifiers
-
- Methyl-thieno[2,3-d]pyrimidin-2-yl-amine
- SCHEMBL24175622
- DB-361010
- 1263282-74-1
- 605660-43-3
- N-methylthieno[2,3-d]pyrimidin-2-amine
- DB-361470
- AKOS015902204
-
- MDL: MFCD17014893
- Inchi: 1S/C7H7N3S/c1-8-7-9-4-5-2-3-11-6(5)10-7/h2-4H,1H3,(H,8,9,10)
- InChI Key: RFQXXPLUFLYOQM-UHFFFAOYSA-N
- SMILES: S1C=CC2=CN=C(NC)N=C12
Computed Properties
- Exact Mass: 165.03606841Da
- Monoisotopic Mass: 165.03606841Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66.1Ų
Experimental Properties
- Density: 1.389±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.97 g/l) (25 º C),
Methyl-thieno[2,3-d]pyrimidin-2-yl-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006278-250mg |
N-methylthieno[2,3-d]pyrimidin-2-amine |
1263282-74-1 | 95% | 250mg |
$455.40 | 2022-04-03 | |
| Alichem | A089006278-1g |
N-methylthieno[2,3-d]pyrimidin-2-amine |
1263282-74-1 | 95% | 1g |
$1,107.45 | 2022-04-03 | |
| Chemenu | CM269555-1g |
N-Methylthieno[2,3-d]pyrimidin-2-amine |
1263282-74-1 | 95% | 1g |
$1368 | 2021-08-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1950-5g |
N-methylthieno[2,3-d]pyrimidin-2-amine |
1263282-74-1 | 95% | 5g |
$2350 | 2023-09-07 | |
| Matrix Scientific | 220327-500mg |
N-Methylthieno[2,3-d]pyrimidin-2-amine, 95% min |
1263282-74-1 | 95% | 500mg |
$1156.00 | 2023-09-06 | |
| Matrix Scientific | 220327-1g |
N-Methylthieno[2,3-d]pyrimidin-2-amine, 95% min |
1263282-74-1 | 95% | 1g |
$1890.00 | 2023-09-06 | |
| Chemenu | CM269555-1g |
N-Methylthieno[2,3-d]pyrimidin-2-amine |
1263282-74-1 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A194693-1g |
N-Methylthieno[2,3-d]pyrimidin-2-amine |
1263282-74-1 | 95+% | 1g |
$1024.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1791697-1g |
N-Methylthieno[2,3-d]pyrimidin-2-amine |
1263282-74-1 | 98% | 1g |
¥8601.00 | 2024-08-09 |
Methyl-thieno[2,3-d]pyrimidin-2-yl-amine Suppliers
Methyl-thieno[2,3-d]pyrimidin-2-yl-amine Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on Methyl-thieno[2,3-d]pyrimidin-2-yl-amine
Introduction to Methyl-thieno[2,3-d]pyrimidin-2-yl-amine (CAS No. 1263282-74-1)
Methyl-thieno[2,3-d]pyrimidin-2-yl-amine, a compound with the chemical identifier CAS No. 1263282-74-1, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The compound belongs to the thienopyrimidine class, a scaffold that has been extensively explored for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
The structural framework of Methyl-thieno[2,3-d]pyrimidin-2-yl-amine incorporates a thiophene ring fused with a pyrimidine moiety, creating a versatile platform for further chemical modifications. This dual heterocyclic system not only enhances the compound's solubility and bioavailability but also contributes to its binding affinity with various biological targets. The presence of an amine group at the 2-position of the pyrimidine ring further expands its pharmacological potential, allowing for interactions with a wide range of enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel thienopyrimidine derivatives with enhanced pharmacological profiles. Methyl-thieno[2,3-d]pyrimidin-2-yl-amine has emerged as a key compound in this domain, demonstrating significant promise in preclinical studies. Its ability to modulate key signaling pathways has made it a candidate for further investigation in the treatment of various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of Methyl-thieno[2,3-d]pyrimidin-2-yl-amine is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and have been implicated in numerous diseases, particularly cancer. By inhibiting specific kinases, this compound can disrupt aberrant signaling pathways that drive tumor growth and progression. Preliminary studies have shown that Methyl-thieno[2,3-d]pyrimidin-2-yl-amine exhibits potent activity against several kinases, including EGFR and JAK2, making it a promising lead for the development of targeted therapies.
Furthermore, the compound's structural features have also attracted interest for its potential application in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, and inhibiting inflammatory pathways has been shown to mitigate disease symptoms. Methyl-thieno[2,3-d]pyrimidin-2-yl-amine has demonstrated anti-inflammatory properties in vitro by modulating key pro-inflammatory cytokines and chemokines. This suggests that it may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Methyl-thieno[2,3-d]pyrimidin-2-yl-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. The thiophene ring is typically introduced first through cyclization reactions involving appropriate precursors. Subsequent functionalization at the 2-position of the pyrimidine ring is achieved through nucleophilic substitution or condensation reactions. The final step involves the introduction of the methyl group at the 5-position of the thiophene ring, which is often accomplished through methylation reactions.
Quality control and analytical characterization are critical steps in ensuring the integrity of Methyl-thieno[2,3-d]pyrimidin-2-yl-amine. High-performance liquid chromatography (HPLC) is commonly used to assess purity and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and configuration of the compound. Mass spectrometry (MS) is employed to determine molecular weight and fragmentation patterns, further validating its chemical structure.
The pharmacokinetic properties of Methyl-thieno[2,3-d]pyrimidin-2-yl-amine are also under investigation to optimize its therapeutic efficacy. Absorption, distribution, metabolism, and excretion (ADME) studies are conducted to understand how the compound behaves within the body. These studies help identify potential dosing regimens and assess its bioavailability and metabolic stability. Additionally, toxicity studies are performed to ensure safety margins before moving into clinical trials.
In conclusion, Methyl-thieno[2,3-d]pyrimidin-2-yl-amine (CAS No. 1263282-74-1) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve, compounds like Methyl-thieno[2,3-d]pyrimidin-2-yl-amine will play a crucial role in addressing unmet medical needs and improving patient outcomes.
1263282-74-1 (Methyl-thieno[2,3-d]pyrimidin-2-yl-amine) Related Products
- 111079-29-9(Thieno[2,3-d]pyrimidine,4-methyl-)
- 111079-30-2(Thieno[2,3-d]pyrimidine, 2,4-dimethyl-)
- 2090362-36-8({thieno2,3-dpyrimidin-4-yl}methanamine)
- 2091712-42-2(4-(chloromethyl)thieno2,3-dpyrimidine)
- 874182-00-0(Thieno[2,3-d]pyrimidin-2-amine, 4-(2,4-dimethylphenyl)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)